N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
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Overview
Description
N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a synthetic organic compound that features an oxalamide core with a benzyl group and a 2-methyl-1H-imidazol-1-yl ethyl substituent
Mechanism of Action
Target of Action
N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, also known as N’-benzyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide, is a compound that contains an imidazole moiety . Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to different biological responses.
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known for their broad range of biological activities , which suggests that they could have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Alkylation: The imidazole derivative is then alkylated with 2-chloroethylamine to introduce the ethyl group.
Oxalamide Formation: The final step involves the reaction of the alkylated imidazole with benzylamine and oxalyl chloride to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl or imidazole derivatives.
Scientific Research Applications
N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the imidazole ring.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its structural features.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(2-(1H-imidazol-1-yl)ethyl)oxalamide
- N1-benzyl-N2-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)oxalamide
Uniqueness
N1-benzyl-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N'-benzyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-16-7-9-19(12)10-8-17-14(20)15(21)18-11-13-5-3-2-4-6-13/h2-7,9H,8,10-11H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZJSZDBKOHTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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